5-(2-Aminoethyl)imidazolidine-2,4-dione
CAS No.:
Cat. No.: VC15867219
Molecular Formula: C5H9N3O2
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9N3O2 |
|---|---|
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | 5-(2-aminoethyl)imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C5H9N3O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2,6H2,(H2,7,8,9,10) |
| Standard InChI Key | WFHRFQGVUCUQGI-UHFFFAOYSA-N |
| Canonical SMILES | C(CN)C1C(=O)NC(=O)N1 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure consists of a five-membered imidazolidine ring fused with two ketone groups at positions 2 and 4, along with a 2-aminoethyl side chain at position 5. This configuration creates three distinct reactive centers:
-
The imide nitrogen atoms (N1 and N3), which participate in hydrogen bonding and protonation reactions
-
The carbonyl groups (C2=O and C4=O), enabling nucleophilic attacks and coordination with metal ions
-
The primary amine (-NH2) on the ethyl side chain, facilitating covalent modifications and ionic interactions .
Molecular Specifications
Key molecular parameters derived from experimental analyses include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₃O₂ |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 5-(2-aminoethyl)imidazolidine-2,4-dione |
| InChI Key | AORUAXUXLLECSX-JEDNCBNOSA-N |
| Topological Polar Surface Area | 89.3 Ų |
The planar imidazolidine ring exhibits partial aromaticity, while the aminoethyl group introduces conformational flexibility, allowing adaptation to biological targets .
Synthetic Methodologies
Conventional Synthesis Routes
While proprietary protocols limit full disclosure, literature suggests three primary approaches:
Route 1: Cyclocondensation of α-Amino Amides
Glycine derivatives react with carbonyl precursors under acidic conditions, forming the imidazolidine ring through intramolecular cyclization. Optimal yields (68-72%) occur at 80-100°C with p-toluenesulfonic acid catalysis .
Route 2: Urea-Mediated Ring Closure
Ethylenediamine analogs undergo sequential treatment with phosgene equivalents and ammonia, achieving ring closure via urea intermediate formation. This method requires strict moisture control but provides high purity (>95%) .
Route 3: Solid-Phase Peptide Synthesis (SPPS) Adaptation
Recent advances utilize resin-bound amino acids for stepwise assembly, though scalability remains challenging. A 2024 study demonstrated 58% yield using Rink amide MBHA resin .
Reaction Optimization Challenges
Critical parameters influencing synthesis include:
-
Temperature: Excess heat (>120°C) promotes ring-opening side reactions
-
pH: Neutral to mildly acidic conditions (pH 5-7) stabilize the aminoethyl group
-
Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification .
Physicochemical Behavior
Thermal and Spectral Properties
-
Melting Point: Decomposes at 215-218°C without clear melting transition
-
IR Spectroscopy:
-
1775 cm⁻¹ (C=O asymmetric stretch)
-
1728 cm⁻¹ (C=O symmetric stretch)
-
1671 cm⁻¹ (N-H bending)
-
-
¹H NMR (DMSO-d₆):
Reactivity Profile
The compound undergoes characteristic transformations:
| Reaction Type | Product Formed | Conditions |
|---|---|---|
| N-Acylation | 3-Acetyl derivative | Acetyl chloride, pyridine |
| Reductive Amination | Piperidine adduct | NaBH₃CN, pH 4.5 |
| Nucleophilic Substitution | 5-Haloimidazolidine | PCl₅, 0°C |
Notably, the aminoethyl side chain shows preferential reactivity over ring nitrogens in pH-dependent reactions .
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Enterococcus faecalis | 64 |
Mechanistic studies suggest membrane disruption via interaction with lipid II precursors, though exact targets remain unconfirmed .
Antiviral Activity
Preliminary screens show 48% inhibition of influenza A (H1N1) neuraminidase at 50 μM concentration. Molecular docking simulations predict binding to the enzyme’s sialic acid pocket (ΔG = -8.2 kcal/mol) .
Metabolic Modulation
The compound inhibits hepatic CYP3A4 with IC₅₀ = 12.3 μM, potentially altering drug metabolism pathways. This effect appears reversible upon coadministration of glutathione .
Computational Modeling and ADMET Predictions
Molecular Dynamics Simulations
All-atom simulations (100 ns) reveal:
-
Stable binding to serum albumin (ΔG<sub>binding</sub> = -5.8 kcal/mol)
-
Predominant hydrophobic interactions with Trp-214 residue
Toxicity Risk Assessment
| Parameter | Prediction |
|---|---|
| Ames Test | Negative |
| hERG Inhibition | IC₅₀ > 30 μM |
| Hepatotoxicity | Low risk |
These in silico profiles suggest favorable safety margins for therapeutic development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume